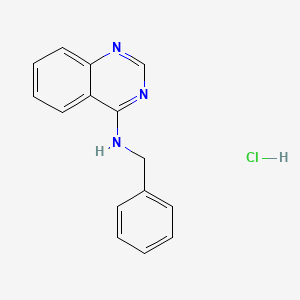

Benzyl-quinazolin-4-yl-amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14ClN3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

N-benzylquinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H13N3.ClH/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15;/h1-9,11H,10H2,(H,16,17,18);1H |

InChI Key |

DIKWZEPKULLMFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32.Cl |

Origin of Product |

United States |

Significance of the Quinazoline Scaffold in Drug Discovery

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the development of new pharmaceuticals. frontiersin.org Its significance lies in its ability to serve as a versatile template for designing molecules that can interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. cabidigitallibrary.orgresearchgate.net

The structural rigidity of the quinazoline nucleus, combined with the numerous sites available for substitution, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing interactions with specific enzymes and receptors, thereby enhancing therapeutic efficacy and selectivity.

The broad therapeutic potential of quinazoline derivatives is well-documented, with research highlighting their efficacy as:

Anticancer agents: Many quinazoline derivatives have been investigated for their ability to inhibit the growth of cancer cells by targeting key enzymes involved in cell proliferation, such as epidermal growth factor receptor (EGFR) kinases. nih.govwikipedia.org

Antimicrobial agents: The quinazoline core is found in compounds exhibiting potent activity against various bacterial and fungal strains. nih.govwisdomlib.org

Anti-inflammatory agents: Derivatives of quinazoline have demonstrated significant anti-inflammatory properties. nih.gov

Antiviral, anticonvulsant, and antihypertensive agents: The scaffold's versatility extends to the development of drugs for a multitude of other conditions. researchgate.netnih.gov

This wide range of biological activities has cemented the quinazoline skeleton's status as a highly important scaffold in modern drug discovery. cabidigitallibrary.org

Historical Context of Quinazoline Derivatives in Pharmaceutical Research

Classic and Modern Approaches to Quinazoline-4-amine Synthesis

The construction of the quinazoline-4-amine core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Nucleophilic Substitution Reactions in Quinazoline-4-amine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-aminoquinazolines. This method typically involves the reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), with a suitable amine nucleophile. thieme-connect.com The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov

A well-established route starts from 2,4-dichloroquinazoline (B46505) precursors, which react regioselectively with a variety of amines, including benzylamines, at the more reactive C-4 position to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com This selectivity is a consistent feature across different methodologies and reaction conditions. mdpi.com The general scheme for this regioselective SNAr reaction is depicted below:

Scheme 1: General scheme for regioselective SNAr reaction from 2,4-dichloro-quinazoline precursors and amine nucleophiles. mdpi.com

The reaction of 4-chloroquinazolines with amines is often facilitated by a base and can be performed under various conditions, including conventional heating and microwave irradiation. thieme-connect.comchim.it For instance, a DMAP-catalyzed SNAr reaction has been developed for the synthesis of 4-arylamino-2-substituted quinazolines, providing a viable alternative to metal-catalyzed methods, especially for less nucleophilic amines. chim.it

Metal-Catalyzed Coupling Strategies for Benzyl-quinazolin-4-yl-amine Analogues

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of quinazoline derivatives, offering high efficiency and broad substrate scope. These reactions are particularly useful for forming carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of 4-aminoquinazolines. One approach involves the reaction of 2-bromobenzonitriles with amidines, catalyzed by copper(I) iodide (CuI), to produce 4-aminoquinazoline and 2,4-diaminoquinazoline analogues. researchgate.net Another copper-catalyzed method facilitates the direct amination of cyclic amides to form aromatic heterocyclic amines. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely employed for the synthesis of N-aryl and N-alkyl quinazolinamines. This reaction involves the coupling of a haloquinazoline with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net The Heck and Sonogashira cross-coupling reactions have also been extensively used to introduce alkenyl and alkynyl groups, respectively, onto the quinazoline scaffold, starting from halogenated quinazolines. nih.gov

Other Metal Catalysts: Other transition metals like nickel, rhodium, and ruthenium have also been utilized. For example, a nickel-catalyzed [4+2] annulation of benzylamines and nitriles provides a route to multisubstituted quinazolines through C-H/N-H bond activation. organic-chemistry.org Rhodium-catalyzed annulation of C-H bonds has also been reported for the synthesis of fused quinazoline systems. arabjchem.org Ruthenium complexes have been shown to catalyze the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. researchgate.net

Cyclocondensation and Ring-Forming Reactions for Quinazoline Ring Systems

Cyclocondensation reactions are fundamental to the construction of the quinazoline ring itself. These reactions typically involve the condensation of a 2-aminobenzoyl derivative (like anthranilic acid or anthranilamide) with a one-carbon source, followed by cyclization.

One of the classic methods is the Niementowski quinazoline synthesis , where anthranilic acid is heated with a formamide (B127407) to produce a 3,4-dihydro-4-oxoquinazoline. nih.gov This can then be further modified to introduce the desired amine functionality.

Modern variations of cyclocondensation reactions often employ catalysts to improve yields and broaden the substrate scope. For instance, the reaction of anthranilamide with aldehydes or ketones can be catalyzed by Lewis acids like antimony(III) trichloride (B1173362) (SbCl3) under microwave irradiation to afford quinazolin-4(3H)-ones in high yields. scispace.com These quinazolinones can then be converted to the corresponding 4-chloroquinazolines and subsequently to 4-aminoquinazolines via nucleophilic substitution.

Cascade reactions involving bifunctional carbonyl compounds, such as ethyl levulinate, with anthranilamide can lead to the formation of tricyclic hydroquinazoline derivatives through consecutive one-pot cyclocondensation steps. mdpi.com

Direct Amination Methodologies

Direct C-H amination of the quinazoline core presents a more atom-economical approach by avoiding the pre-functionalization of the C-4 position.

A metal-free direct C(4)-H amination of quinazoline has been developed using N-fluorobenzenesulfonimide (NFSI) as the amination source. This method proceeds without the need for any metal, oxidant, or additive and provides moderate to good yields for a range of quinazolines. nih.govdntb.gov.ua

Another direct amination strategy involves the activation of the C-OH bond of quinazolin-4(3H)-ones. Using 4-toluenesulfonyl chloride (TsCl) as an activating agent, quinazolin-4(3H)-ones can react with N,N-dimethylformamide (DMF) as a nitrogen source to yield 4-(dimethylamino)quinazolines at room temperature. thieme-connect.comorganic-chemistry.org

Advanced Synthetic Techniques and Conditions

To enhance the efficiency, selectivity, and environmental friendliness of quinazoline synthesis, advanced techniques such as microwave-assisted synthesis have been widely adopted.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has proven to be a highly effective tool in the synthesis of quinazoline derivatives, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

This technique has been successfully applied to various reaction types for quinazoline synthesis:

Nucleophilic Aromatic Substitution: Microwave-assisted SNAr reactions of 4-chloroquinazolines with amines, including benzylamine (B48309), are common. For example, a DMAP-catalyzed SNAr reaction under microwave irradiation has been used to synthesize 4-arylamino-2-substituted quinazolines. chim.it

Cyclocondensation Reactions: The condensation of anthranilamide with aldehydes or ketones to form quinazolin-4(3H)-ones is significantly accelerated under microwave irradiation, often in the presence of a catalyst like SbCl3 and under solvent-free conditions. scispace.com

Multicomponent Reactions: Microwave heating has been employed in one-pot multicomponent reactions for the synthesis of functionalized dihydroquinazolines and other fused heterocycles. openmedicinalchemistryjournal.com For instance, the reaction of 2-aminoarylalkanone O-phenyl oximes with aldehydes in the presence of a catalyst is efficiently promoted by microwaves. nih.gov

The use of microwave irradiation not only accelerates the synthesis but also aligns with the principles of green chemistry by often allowing for solvent-free conditions or the use of more environmentally benign solvents. scispace.comnih.gov

Below is a table summarizing various synthetic methods for quinazoline-4-amine derivatives, including those applicable to the synthesis of this compound.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |

| Nucleophilic Aromatic Substitution | 2,4-Dichloroquinazoline, Benzylamine | Base | 2-Chloro-4-(benzylamino)quinazoline | mdpi.com |

| Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Anilines | DMAP, Microwave | 4-Arylamino-2-substituted quinazolines | chim.it |

| Copper-Catalyzed Coupling | 2-Bromobenzonitriles, Amidines | CuI | 4-Aminoquinazolines | researchgate.net |

| Palladium-Catalyzed Amination | Haloquinazoline, Amine | Palladium catalyst, Ligand | N-Substituted quinazolinamines | researchgate.net |

| Nickel-Catalyzed Annulation | Benzylamines, Nitriles | Nickel catalyst | Multisubstituted quinazolines | organic-chemistry.org |

| Cyclocondensation | Anthranilamide, Aldehydes | SbCl3, Microwave | Quinazolin-4(3H)-ones | scispace.com |

| Direct C-H Amination | Quinazoline | N-Fluorobenzenesulfonimide (NFSI) | 4-Aminoquinazolines | nih.gov |

| Direct Amination (C-OH Activation) | Quinazolin-4(3H)-one | TsCl, DMF | 4-(Dimethylamino)quinazoline | organic-chemistry.org |

One-Pot and Multicomponent Reactions for Quinazoline-4-amine Construction

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Several MCRs have been developed for the synthesis of the quinazoline-4-amine framework.

One notable approach involves the reaction of 2-aminobenzonitriles with various coupling partners. For instance, a highly efficient one-pot synthesis of 4-aminoquinazolines has been reported from 2-iodo- or 2-bromobenzimidamides, aldehydes, and sodium azide. This reaction proceeds through a copper-catalyzed SNAr substitution, followed by reduction, cyclization, oxidation, and tautomerization. organic-chemistry.org Another strategy utilizes a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization in an iron-HCl system to yield N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org

Furthermore, multicomponent reactions involving benzyl (B1604629) halides have been explored. One such method demonstrates the synthesis of triazolo/benzimidazolo quinazolinones from benzyl halides, 2-amino benzimidazole/3-amino-1,2,4-triazole, and α-hydroxy C-H acids, proceeding via in situ oxidation of the benzyl halide. core.ac.uk While this produces quinazolinones, the core-forming principles can be adapted for quinazoline-4-amine synthesis.

A copper-catalyzed oxidative multicomponent annulation reaction offers another route to quinazolinones, which can serve as precursors to the target amines. This method utilizes readily available starting materials and forms multiple C-N and C-C bonds in a single operation. bohrium.com

The following table summarizes representative one-pot and multicomponent reactions for the synthesis of quinazoline derivatives, highlighting the diversity of achievable structures.

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 2-Iodo/bromobenzimidamides, Aldehydes, Sodium azide | Copper-catalyzed | 4-Aminoquinazolines | Good | organic-chemistry.org |

| Cyanoimidate, Amine | Iron-HCl system | N4-substituted 2,4-diaminoquinazolines | Good | organic-chemistry.org |

| Benzyl halides, 2-Amino benzimidazole/3-amino-1,2,4-triazole, α-hydroxy C-H acids | Trimethyl amine N-oxide, Ethanol | Triazolo/benzimidazolo quinazolinones | Good | core.ac.uk |

| 2-Aminobenzamides, Terminal alkynes | Stirring at 25°C in DMSO | Quinazolin-4(3H)-ones | 85-98 | |

| 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Palladium(II)-catalyzed | 4-Arylquinazolines | Good | organic-chemistry.org |

Synthesis of Key Intermediates and Precursors for this compound Analogue Diversification

A cornerstone in the synthesis of this compound and its analogues is the preparation of versatile intermediates, most notably 4-chloroquinazolines. This intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with benzylamine to furnish the target compound. researchgate.net

The synthesis of 4-chloroquinazolines typically begins with the corresponding quinazolin-4(3H)-one. These, in turn, are commonly prepared from readily available starting materials such as anthranilic acid or isatoic anhydride. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized by the cyclocondensation of halogenated anthranilamides with aldehydes, followed by dehydrogenation. nih.gov The resulting quinazolin-4(3H)-one is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the highly reactive 4-chloroquinazoline intermediate. derpharmachemica.comresearchgate.net

The reaction of 4-chloroquinazolines with benzylamine is a robust and widely used method for the synthesis of N-benzyl-quinazolin-4-amine. researchgate.netderpharmachemica.com This reaction is typically carried out in a suitable solvent such as isopropanol, often in the presence of a base like triethylamine (B128534) (TEA) to scavenge the generated HCl. researchgate.net

The table below outlines the synthesis of key precursors leading to the this compound scaffold.

| Precursor | Starting Materials | Reagents and Conditions | Intermediate/Product | Reference |

| 2-Amino-5-bromobenzamide | Anthranilamide | N-bromosuccinimide, Acetonitrile, Room Temperature | 2-Amino-5-bromobenzamide | nih.gov |

| Quinazolin-4(3H)-one | Halogenated anthranilamides, Benzaldehyde | Iodine (dehydrogenation) | 6-Halo-2-phenyl-quinazolin-4(3H)-one | nih.gov |

| 4-Chloroquinazoline | Quinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloroquinazoline | derpharmachemica.comresearchgate.net |

| N-Benzyl-quinazolin-4-amine | 4-Chloroquinazoline, Benzylamine | Isopropanol, TEA, Reflux | N-Benzyl-quinazolin-4-amine | researchgate.net |

Derivatization Strategies for Structural Expansion around the this compound Core

To explore the structure-activity relationships and optimize the properties of this compound, derivatization at various positions of the quinazoline core and the benzyl moiety is crucial. The versatile nature of the quinazoline scaffold allows for a wide range of modifications. researchgate.net

One common strategy is the introduction of substituents at the 2-position of the quinazoline ring. This can be achieved by starting with a 2-substituted quinazolin-4(3H)-one precursor. For example, 3-amino-2-methylthio quinazolin-4(3H)-one can undergo nucleophilic substitution of the thiomethyl group with benzylamine to yield 3-amino-2-benzylamino quinazolin-4(3H)-one, which can be further derivatized at the 3-amino position. jst.go.jp

Another key point for diversification is the 4-amino position itself. While the primary focus is on the N-benzyl group, other amines can be introduced to generate a library of analogues. The reaction of 4-chloroquinazolines with a variety of primary and secondary amines is a well-established method for this purpose. researchgate.netnih.gov

Furthermore, the benzyl group offers ample opportunity for modification. Substituted benzylamines can be used in the initial coupling with 4-chloroquinazoline to introduce a range of functionalities on the phenyl ring. For instance, N-methyl-substituted benzylamines have been used to synthesize 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines. nih.gov

The following table provides examples of derivatization strategies to expand the structural diversity around the this compound core.

| Starting Material | Reactant(s) | Reaction Conditions | Product Type | Reference |

| 3-Amino-2-methylthio quinazolin-4(3H)-one | Benzylamine | Nucleophilic substitution | 3-Amino-2-benzylamino quinazolin-4(3H)-one | jst.go.jp |

| 4-Chloroquinazoline | Various anilines | Isopropanol, Reflux | 4-Anilinoquinazolines | researchgate.net |

| 4-Chloroquinazoline | Benzylamine | Ethanol, Reflux | 4-Phenylmethylamino-quinazoline | derpharmachemica.com |

| 2-Nitro-5-chloro-benzonitrile | N-methyl-substituted benzylamines | Reduction, Cyclization | 2,4-Diamino-6-(N-methyl-substituted benzylamino) quinazolines | nih.gov |

| 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones | - | - | N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines | nih.govresearchgate.net |

Rational Design Principles for this compound Analogues

The rational design of this compound analogues is predominantly guided by the goal of creating effective kinase inhibitors. Kinases are crucial regulators of cell function, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. frontiersin.org The design of these inhibitors often leverages structure-based drug design principles, focusing on the ATP-binding site of specific kinases. nih.gov

A central principle in the design of these compounds is the role of the quinazoline scaffold as a "hinge-binder." researchgate.net This scaffold mimics the adenine (B156593) portion of ATP and forms key hydrogen bonds with the hinge region of the kinase's active site, a critical interaction for potent inhibition. researchgate.net The N-benzyl group extends from this core, typically occupying a hydrophobic pocket within the active site. researchgate.net

Computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking are instrumental in the rational design process. frontiersin.orgnih.gov These in silico techniques allow for the prediction of how different substituents on both the quinazoline ring and the benzyl moiety will affect binding affinity and selectivity for the target kinase. frontiersin.orgnih.gov For instance, 3D-QSAR models like CoMFA and CoMSIA, as well as quantum mechanical calculations, have been employed to create predictive models for N-phenylquinazolin-4-amine derivatives, a closely related class, which informs the design of benzyl-substituted analogues. frontiersin.orgnih.gov These models help in understanding the detailed interactions, such as pairwise interaction energies between the inhibitor and active site residues, guiding the optimization of inhibitor potency and selectivity. nih.gov

Impact of Substituent Variation on Quinazoline Scaffold Bioactivity

Substituent Effects on the Benzyl Moiety of this compound

The benzyl moiety of this compound derivatives plays a crucial role in modulating the biological activity of these compounds, primarily by interacting with hydrophobic regions of the target's binding site. The nature and position of substituents on the benzyl ring can significantly influence potency and selectivity.

In a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives studied for antibacterial activity, various substitutions on the benzyl ring were investigated. The study highlighted that the electronic and steric properties of these substituents are critical for antibacterial potency. frontiersin.orgCurrent time information in Bangalore, IN. For example, the presence of a p-bromo benzyl group in a related quinazolin-4(3H)-one series led to the inhibition of MET kinase activity. nih.gov

In the context of USP1/UAF1 deubiquitinase inhibition, substitution at the 4-position of the benzyl ring with a phenyl group was well-tolerated, maintaining significant inhibitory activity. mdpi.com This suggests that this position can accommodate bulk, allowing for the synthesis of diverse analogues. mdpi.com Further exploration with pyridine (B92270) rings at the 3- or 4-position of the benzyl group led to compounds with enhanced potencies. mdpi.com

The introduction of a methylene (B1212753) spacer between a phenyl ring and a urea (B33335) group attached to a quinazoline core, creating a benzyl-urea structure, resulted in a two- to three-fold reduction in IC50 values against EGFR/VEGFR-2, indicating the beneficial effect of the benzyl group in this context. acs.org

Table 1: Effect of Benzyl Moiety Substitution on Biological Activity

| Compound ID | Core Structure | Benzyl Moiety Substitution | Target | Activity (IC50 or other) | Reference |

|---|---|---|---|---|---|

| A5 | N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine | Unspecified | E. coli, S. aureus | MIC = 3.9 µg/mL | frontiersin.org |

| CM9 | Quinazolin-4(3H)-one | p-bromo benzyl | MET kinase | 37.1–66.3% inhibition | nih.gov |

| 12 | N-benzyl-2-phenylpyrimidin-4-amine | 4-phenyl | USP1/UAF1 | IC50 = 3.7 µM | mdpi.com |

| 17 | N-benzyl-2-phenylpyrimidin-4-amine | 3-pyridyl | USP1/UAF1 | IC50 = 1.1 µM | mdpi.com |

| 11 | Quinazolin-4(3H)-one-urea | Benzyl | EGFR/VEGFR-2 | IC50 = 8.10 µM (HEPG-2) | acs.org |

Modifications on the Quinazoline Ring System and Their Biological Implications

Modifications to the quinazoline ring itself are a cornerstone of SAR studies for this class of compounds. Substitutions at various positions can fine-tune the electronic properties of the hinge-binding motif and introduce new interactions with the target protein.

For inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, it has been shown that electron-donating groups, such as methoxy (B1213986) (OMe) groups, at the 6- and 7-positions of the quinazoline ring increase activity. ebi.ac.uk This is thought to be due to an increase in electron density near the 8-position of the ring system. ebi.ac.uk The 6,7-dimethoxy derivatives are often among the most potent compounds in a series. ebi.ac.uk

In contrast, for some antibacterial quinazoline derivatives, the presence of halogen atoms, such as fluorine, at the 6 and 8 positions can enhance antimicrobial activity. nih.gov Specifically, in a series of N-benzyl substituted quinazolin-4(3H)-ones, 6,8-di-fluoro substitutions led to increased cytotoxicity. nih.gov

The presence of bulky substituents at the 6- or 7-positions of the quinazoline moiety has also been shown to increase potency in some series of anticancer agents. mdpi.com Furthermore, the introduction of a chlorine atom at the 7-position generally results in better cytotoxic effects compared to unsubstituted analogues in certain series of quinazolin-2-thiol derivatives. dovepress.com

Table 2: Impact of Quinazoline Ring Modifications

| Base Compound | Quinazoline Substitution | Biological Effect | Reference |

|---|---|---|---|

| 4-(phenylamino)quinazoline | 6,7-dimethoxy | Increased EGFR inhibition | ebi.ac.uk |

| Quinazolin-4(3H)-one | 6,8-di-fluoro | Increased cytotoxicity | nih.gov |

| Quinazoline derivative | Bulky groups at C6/C7 | Increased anticancer potency | mdpi.com |

Influence of Linker Chemistry in this compound Conjugates

In the design of dual PI3K/HDAC inhibitors, quinazolin-4-one-based structures were connected to other pharmacophores via various linkers. nih.gov Studies on these conjugates revealed that the linker's properties are crucial for achieving the desired dual-target activity. For instance, replacing a pentyl linker with an aminobutyl linker in one series maintained high potency for PI3Kγ and PI3Kδ but abolished activity against HDACs, demonstrating the linker's role in target selectivity. nih.gov

The flexibility of the linker is also a key consideration. A thioacetohydrazone fragment has been used as a flexible linker to connect a quinazolin-4-one scaffold to phenolic derivatives. mdpi.com This flexibility, provided by the sulfur atom and the sp3 hybridized carbon, allows the two pharmacophores to adopt an optimal conformation for their antioxidant activity. mdpi.com The possible reason for the better activity of certain quinoline (B57606) conjugates has been attributed to the presence of a longer alkyl linker compared to shorter ones. researchgate.net

SAR in Target-Specific Inhibition for this compound Compounds

Kinase Inhibitor SAR of this compound Derivatives

The most extensively studied application of this compound derivatives is in the inhibition of protein kinases. The SAR in this area is well-defined and provides clear guidelines for the development of potent and selective inhibitors.

The fundamental interaction is the hydrogen bonding of the quinazoline's N1 and the 4-amino group with the kinase hinge region. researchgate.net The benzyl group then extends into a hydrophobic pocket. For EGFR kinase inhibitors, a narrow SAR has been observed, with the benzylamino and anilino side chains being preferred at the 4-position. ebi.ac.uk

In a study of N-benzyl substituted quinazolin-4(3H)-ones, several derivatives showed good inhibitory activity against multiple tyrosine kinases including CDK2, HER2, EGFR, and VEGFR2. nih.gov Specifically, compounds with dimethoxy substitutions at the 6 and 7 positions of the quinazoline ring were potent against EGFR. nih.gov For example, a compound from this series exhibited an IC50 of 0.097 µM against EGFR. nih.gov

Molecular docking studies have further elucidated the SAR. For instance, docking of N-benzyl substituted quinazolin-4(3H)-ones into the EGFR active site revealed that they can act as ATP-competitive type-I inhibitors. nih.gov These studies confirmed that interactions with the DFG motif in the active site are crucial for potent inhibition. nih.gov In another example, a compound bearing a p-bromo benzyl group was found to inhibit MET kinase activity, highlighting the role of specific benzyl substitutions in targeting different kinases. researchgate.net

Table 3: Kinase Inhibitor SAR of this compound Derivatives

| Compound Series | Quinazoline Substitutions | Benzyl Moiety Feature | Target Kinase(s) | Key SAR Finding | Reference(s) |

|---|---|---|---|---|---|

| N-phenylquinazolin-4-amines | 6,7-Dimethoxy | - | EGFR | Electron-donating groups at C6/C7 enhance potency. | ebi.ac.uk |

| N-benzyl substituted quinazolin-4(3H)-ones | 6,7-Dimethoxy | Unsubstituted | EGFR, HER2, CDK2 | Potent multi-kinase inhibition observed. | nih.gov |

| N-benzyl substituted quinazolin-4(3H)-ones | Unspecified | p-bromo | MET | Inhibition of MET kinase activity. | researchgate.net |

SAR in Antimicrobial Activity of this compound Analogues

The antimicrobial potential of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinazoline core and the benzyl moiety. Structure-activity relationship (SAR) studies have elucidated key structural features that contribute to their efficacy against various bacterial and fungal strains.

A general observation is that the introduction of specific substituents at the 2 and 3 positions of the quinazolinone ring, the presence of a halogen at the 6 and 8 positions, and an amine or substituted amine at the 4-position can enhance antimicrobial activities. nih.gov Similarly, a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are considered important for antimicrobial action. nih.gov

Research has shown that derivatives of 4(3H)-quinazolinone exhibit activity against Gram-positive organisms like Staphylococcus aureus, including methicillin-resistant (MRSA) strains, but are generally inactive against Gram-negative bacteria. nih.govacs.org Systematic variations of the quinazolinone structure have been explored to improve activity against S. aureus. nih.gov For instance, in one study, substitutions at the meta and ortho positions of a phenyl group at ring 2 were found to be equally active, while para substitutions were not well-tolerated. nih.gov

The following table summarizes the antimicrobial activity of selected this compound analogues:

| Compound | Substituent (R) | Target Organism | Activity (MIC in µg/mL) |

| 1 | 4-Nitrophenyl (Ring 1) | S. aureus ATCC 29213 | ≤ 8 nih.gov |

| 2 | 4-Fluorophenyl (Ring 1) | S. aureus ATCC 29213 | ≤ 8 nih.gov |

| 3 | 4-Cyanophenyl (Ring 1) | S. aureus ATCC 29213 | ≤ 8 nih.gov |

| 4 | N-hexyl substituted isatin-quinazoline | Gram-positive & Gram-negative bacteria, Fungi | Relatively active nih.gov |

| AS8 | Substituted thiosemicarbazide | Gram-positive & Gram-negative bacteria | Most active in series shd-pub.org.rsresearchgate.net |

| AS9 | Substituted thiosemicarbazide | Gram-positive & Gram-negative bacteria | Most active in series shd-pub.org.rsresearchgate.net |

It has been noted that compounds containing chloro or methoxy groups often exhibit good antimicrobial activity. nih.gov Furthermore, the incorporation of a naphthyl radical can increase the hydrophobicity of the molecule, potentially leading to better solubility in the bacterial cell membrane and a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The presence of an amide group linked to a phenyl radical as a substituent on the quinazolinone nucleus is also associated with a similar pharmacological effect. eco-vector.com

In a series of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazides, compounds AS8 and AS9 were identified as the most active against selected Gram-positive and Gram-negative bacteria. shd-pub.org.rsresearchgate.net Another study on 2-phenyl-3-substituted quinazolin-4(3H)-ones found that compounds with specific substitutions showed potent antibacterial and antifungal activities, with MIC values as low as 0.1-0.2 µg/mL. jpionline.org

SAR in Other Pharmacological Classifications

Beyond their antimicrobial effects, this compound derivatives have been investigated for a range of other pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The structural modifications that govern these activities are often distinct from those that confer antimicrobial potency.

Anticancer Activity:

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of protein kinases like EGFR. mdpi.com For instance, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) has shown potent and selective EGFR inhibition and anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

In a study of 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, the former series demonstrated notable cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. researchgate.net One compound from this series was found to induce early apoptosis and arrest SW620 cells at the G2/M phase. researchgate.net

The following table highlights the anticancer activity of selected derivatives:

| Compound Series | Cancer Cell Line | Activity |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 (Breast) | IC50 = 2.49 µM mdpi.com |

| 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | Moderate to good cytotoxicity researchgate.net |

Anti-inflammatory Activity:

Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. For example, N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent. mdpi.com Another study reported that substituted pyrrolo-quinazoline derivatives also exhibit anti-inflammatory activity. mdpi.com

Antiviral Activity:

The quinazoline framework has been explored for its potential against various viruses. A series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their anti-influenza virus activity. mdpi.com The SAR studies from this research indicated that compounds with specific substitutions, such as 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide, were among the most active. mdpi.com

Other Activities:

Quinazolinone derivatives have also been investigated for their potential as anticonvulsant agents, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP), and for their effects on the central nervous system. ekb.eg For example, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines have been shown to significantly inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net

The diverse pharmacological profile of this compound derivatives underscores the importance of continued SAR studies to develop compounds with enhanced potency and selectivity for specific therapeutic targets.

Molecular Targets and Mechanisms of Action of Benzyl Quinazolin 4 Yl Amine Derivatives

Kinase Inhibition Profiles of Benzyl-quinazolin-4-yl-amine Analogues

Derivatives of this compound have been extensively studied for their ability to inhibit a range of protein kinases. The quinazoline (B50416) core often serves as a mimic of the adenine (B156593) base of ATP, enabling these compounds to compete for the ATP-binding site within the kinase domain. ugr.es Modifications to the benzyl (B1604629) group and other positions on the quinazoline ring allow for the fine-tuning of potency and selectivity against different kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers, is a primary target for many quinazoline-based inhibitors. brieflands.comnih.govnih.gov Derivatives of this compound have shown significant promise in this area.

Molecular docking studies reveal that these compounds typically bind to the ATP-binding site of the EGFR kinase domain. brieflands.com A crucial interaction involves the formation of a hydrogen bond between a nitrogen atom on the quinazoline ring and the backbone of a key amino acid residue, Met769, in the hinge region of the receptor. brieflands.com The benzyl group often extends into a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. brieflands.comnih.gov For instance, the introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring has been found to be vital for inhibitory activity. nih.gov Furthermore, some derivatives act as ATP-competitive type-I inhibitors against EGFR kinase enzymes. nih.gov

Several studies have reported potent EGFR inhibitory activity for various this compound analogues. For example, certain N-benzyl substituted quinazolin-4(3H)-ones exhibited good inhibitory activity against EGFR. nih.gov In one study, compounds 2h, 2i, 3h, and 3i showed IC₅₀ values of 0.102 ± 0.014, 0.097 ± 0.019, 0.128 ± 0.016, and 0.181 ± 0.011 µM, respectively, which were comparable to the positive control erlotinib (B232) (IC₅₀ = 0.056 ± 0.012 µM). nih.gov Another series of 4-anilinoquinazolines with a dioxygenated ring at the 6-position, attached via an amide linkage, also demonstrated EGFR inhibitory activity. mdpi.com

Table 1: EGFR Inhibition by this compound Derivatives

| Compound | IC₅₀ (µM) vs EGFR | Reference |

|---|---|---|

| Compound 2h | 0.102 ± 0.014 | nih.gov |

| Compound 2i | 0.097 ± 0.019 | nih.gov |

| Compound 3h | 0.128 ± 0.016 | nih.gov |

| Compound 3i | 0.181 ± 0.011 | nih.gov |

| Erlotinib (Control) | 0.056 ± 0.012 | nih.gov |

| Compound 12 | 3.4 | nih.gov |

| Erlotinib (Control) | 3 | nih.gov |

| Compound 34 | 0.00506 | mdpi.com |

| Gefitinib (Control) | 0.039 | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) | 0.096 | mdpi.com |

Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govekb.eg this compound derivatives have been developed as potent inhibitors of VEGFR-2.

Docking simulations suggest that these compounds bind to the ATP-binding site of VEGFR-2, forming key interactions with amino acid residues such as Cys919 and Asp1046. nih.govmdpi.com This binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration. mdpi.com

Several studies have demonstrated the efficacy of these derivatives as VEGFR-2 inhibitors. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were identified as dual c-Met and VEGFR-2 inhibitors. nih.gov Among them, compound 7j showed potent inhibitory activity against VEGFR-2 with an IC₅₀ of 0.02µM. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives have shown good inhibitory activity against VEGFR-2. nih.gov For instance, one study reported a quinazolin-4(3H)-one derivative with a VEGFR-2 IC₅₀ value of 0.290 ± 0.05 μg/mL, which was more potent than the reference standard sorafenib (B1663141) (IC₅₀ = 0.588 ± 0.04 μg/mL). rsc.org

Table 2: VEGFR-2 Inhibition by this compound Derivatives

| Compound | IC₅₀ vs VEGFR-2 | Reference |

|---|---|---|

| Compound 7j | 0.02 µM | nih.gov |

| Compound 9 | 0.64 µM | nih.gov |

| Compound 20 | 1.04 µM | nih.gov |

| Compound 22 | 0.81 µM | nih.gov |

| Compound 23 | 0.73 µM | nih.gov |

| Sorafenib (Control) | Comparable to 2j, 3g, 2i | nih.gov |

| A quinazolin-4(3H)-one derivative | 0.290 ± 0.05 μg/mL | rsc.org |

| Sorafenib (Control) | 0.588 ± 0.04 μg/mL | rsc.org |

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, contributing to tumor growth, invasion, and metastasis. Several this compound derivatives have been designed as inhibitors of c-Met kinase. nih.govfrontiersin.orgnih.gov

These inhibitors typically act as type II inhibitors, binding to the ATP-binding site of the c-Met kinase domain. frontiersin.orgnih.gov Docking studies have shown that the quinazoline moiety can form hydrogen bonds with key residues like Met1160 in the hinge region. nih.govmdpi.com

Research has identified potent c-Met inhibitors within this chemical class. For example, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were developed as dual c-Met and VEGFR-2 inhibitors, with compound 7j exhibiting a c-Met IC₅₀ of 0.05µM. nih.gov Another study on quinazolinone hydrazide triazole derivatives identified compound CM9, which bears a p-bromo benzyl pendant, as an inhibitor of c-Met kinase activity. frontiersin.orgnih.gov

Table 3: c-Met Inhibition by this compound Derivatives

| Compound | IC₅₀ vs c-Met | Cell Line (for proliferation) | IC₅₀ (µM) for Proliferation | Reference |

|---|---|---|---|---|

| Compound 7j | 0.05 µM | MCF-7 | 1.5 | nih.gov |

| Compound 7j | 0.05 µM | Hep-G2 | 8.7 | nih.gov |

| Compound 4 | 0.11 µM | BaF3-TPR-Met | 0.30 | mdpi.com |

| Compound CM9 | 37.1–66.3% inhibition at 10–50 µM | EBC-1 | 8.6 | frontiersin.orgnih.gov |

Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is linked to tumorigenesis. nih.govaacrjournals.org Consequently, it has become an attractive target for cancer therapy. nih.gov Structure-based drug design has led to the synthesis of selective Aurora A kinase inhibitors based on the quinazolin-4-amine scaffold. nih.gov

These derivatives are designed to exploit structural differences between Aurora A and the highly homologous Aurora B kinase to achieve selectivity. nih.gov Molecular dynamics simulations have identified that a salt bridge formed in Aurora B is a key contributor to the isoform selectivity of these inhibitors. nih.gov For instance, the nitrogen atom of the quinazolinone in a derivative named BIQO-19 forms a conserved hydrogen bond with Ala213, and the benzyl group at the N3 position engages in van der Waals forces with Thr217, a critical residue for Aurora kinase-specific inhibition. mdpi.com

Several compounds have demonstrated potent and selective inhibition of Aurora A. One study reported a series of quinazolin-4-amine derivatives, with compound 6 showing potent inhibition of Aurora A kinase and effective suppression of tumor growth in animal models. nih.gov Another study identified compound P-6, which exhibited potent cytotoxicity and inhibited Aurora-A kinase with an IC₅₀ value of 0.11 ± 0.03 µM. researchgate.net

Table 4: Aurora A Kinase Inhibition by this compound Derivatives

| Compound | IC₅₀ vs Aurora A | Reference |

|---|---|---|

| Compound 6 | Potent Inhibition | nih.gov |

| BIQO-19 | Effective Inhibition | mdpi.com |

| Compound P-6 | 0.11 ± 0.03 µM | researchgate.net |

| A 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivative | 0.027 µM | researchgate.net |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. nih.gov The quinazoline scaffold has been utilized to develop inhibitors of PI3K. nih.govnih.gov

These inhibitors often target the ATP-binding site of PI3Kα and its surrounding amino acid residues, such as Pro810, Ile963, Asp964, and Tyr867. nih.gov By inhibiting PI3K, these compounds can disrupt downstream signaling and induce apoptosis in cancer cells.

Research has led to the development of several 4,6-disubstituted quinazoline derivatives as PI3K inhibitors. nih.gov For example, one study synthesized a series of 4,6-disubstituted quinazoline derivatives where one compound displayed potent PI3K inhibitory activity and substantial anti-proliferative effects. nih.gov Another study reported on 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors, with compounds 138 and 140 showing IC₅₀ values of 31.92 ± 3.26 µM and 74.48 ± 2.91 µM, respectively. nih.gov Furthermore, a compound (compound 26) from a series of 4,6-disubstituted quinazoline derivatives showed potent PI3K inhibitory activity. nih.gov

Table 5: PI3K Inhibition by this compound Derivatives

| Compound | IC₅₀ vs PI3Kα | Reference |

|---|---|---|

| Compound 26 | Potent Inhibition | nih.gov |

| Compound 138 | 31.92 ± 3.26 µM | nih.gov |

| Compound 140 | 74.48 ± 2.91 µM | nih.gov |

| LY294002 (Control) | 57.30 ± 2.02 µM | nih.gov |

| Compound 9a | 13.12 nM | researchgate.net |

Other Receptor Tyrosine Kinase (RTK) Modulation

Beyond the well-defined targets above, this compound derivatives have shown inhibitory activity against a range of other receptor tyrosine kinases. nih.govfrontiersin.orgnih.gov This multi-targeted approach can be advantageous in overcoming drug resistance mechanisms in cancer.

For example, a study on quinazolinone hydrazide triazole derivatives found that compound CM9, in addition to inhibiting c-Met, also showed considerable inhibitory potential against FLT4 (VEGFR3) by 86% at 10 µM and also inhibited ALK, AXL, and FGFR1 by more than 50% at 25 µM. frontiersin.orgnih.gov Another study on N-benzyl substituted quinazolin-4(3H)-ones reported good inhibitory activity against cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2). nih.gov Specifically, compounds 2i and 3i exhibited strong inhibitory activity against CDK2 with IC₅₀ values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively. nih.gov

This capacity to modulate multiple RTKs highlights the versatility of the this compound scaffold in developing broad-spectrum anticancer agents.

Table 6: Inhibition of Other RTKs by this compound Derivatives

| Compound | Kinase Target | Inhibition | Reference |

|---|---|---|---|

| CM9 | FLT4 (VEGFR3) | 86% at 10 µM | frontiersin.orgnih.gov |

| CM9 | ALK | >50% at 25 µM | frontiersin.orgnih.gov |

| CM9 | AXL | >50% at 25 µM | frontiersin.orgnih.gov |

| CM9 | FGFR1 | >50% at 25 µM | frontiersin.orgnih.gov |

| 2i | CDK2 | IC₅₀ = 0.173 ± 0.012 µM | nih.gov |

| 3i | CDK2 | IC₅₀ = 0.177 ± 0.032 µM | nih.gov |

| 2h, 2i, 3h, 3i | HER2 | Good inhibitory activity | nih.gov |

Enzyme Inhibition by this compound Compounds

Derivatives of this compound have been the subject of extensive research, revealing their potential to selectively inhibit several key enzymes. The following sections detail the inhibitory activities of these compounds against specific enzymatic targets.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease.

Research has shown that a series of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines are significant inhibitors of AChE. d-nb.inforesearchgate.net In one study, two compounds from this series demonstrated potent relative AChE inhibition percentages of 87% when compared to the standard drug, donepezil. researchgate.netsemanticscholar.orgresearchgate.net Molecular docking studies have further elucidated the mechanism of action, revealing that these derivatives exhibit interactions with the AChE active site that are similar to those of donepezil. researchgate.netsemanticscholar.org

Another derivative, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine , has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 2.1 μM and 8.3 μM for human AChE and BuChE, respectively. mdpi.com The replacement of the ester linker in related compounds with a more metabolically stable amide linker has also been explored, leading to the development of potent cholinesterase inhibitors. nih.gov

| Compound Class | Specific Derivative | Enzyme | IC50 / % Inhibition | Reference |

| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | Compound 6c | AChE | 87% relative inhibition | researchgate.net |

| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | Compound 6e | AChE | 87% relative inhibition | researchgate.net |

| Quinazoline-2,4-diamines | N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | hAChE | 2.1 μM | mdpi.com |

| Quinazoline-2,4-diamines | N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | hBuChE | 8.3 μM | mdpi.com |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing type 2 diabetes. Several derivatives of quinazolin-4(3H)-one have emerged as potent α-glucosidase inhibitors.

A series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties displayed a wide range of inhibitory activities, with IC50 values from 14.4 µM to over 750 µM. d-nb.infonih.gov Notably, compound 7b from this series exhibited the highest inhibition with an IC50 of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov

Other potent quinazolin-4(3H)-one derivatives include 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one , with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. semanticscholar.org Furthermore, certain 2-substituted quinazolin-4(3H)-one derivatives incorporating a coumarin (B35378) nucleus, such as N'-(2-(2-(3,4-dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide , have shown even greater potency with an IC50 value of 6.11 ± 0.40 µM. semanticscholar.org Another study identified 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives as potent inhibitors, with the most active compound having an IC50 value of 58 ± 2 μM, which was found to be an uncompetitive inhibitor. benthamdirect.com

| Compound Class | Specific Derivative | Enzyme | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one phenoxy-acetamide | Compound 7b | α-glucosidase | 14.4 ± 0.2 | nih.gov |

| 2-Aryl-quinazolin-4(3H)-one | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | α-glucosidase | 12.5 ± 0.1 | semanticscholar.org |

| 2-Aryl-quinazolin-4(3H)-one | 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-glucosidase | 15.6 ± 0.2 | semanticscholar.org |

| Quinazolin-4(3H)-one coumarin hybrid | N'-(2-(2-(3,4-dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide | α-glucosidase | 6.11 ± 0.40 | semanticscholar.org |

| 2-(substitutedphenylamino)quinazolin-4(3H)-one | Compound 12 (ortho-chloro substituted) | α-glucosidase | 58 ± 2 | benthamdirect.com |

Topoisomerase I (Top1) Inhibition

Topoisomerase I (Top1) is a vital enzyme involved in DNA replication and transcription, making it a key target for anticancer drug development. While direct studies on "this compound" derivatives are limited, broader research on the quinazolinone scaffold highlights its potential as a source of Top1 inhibitors.

Hybrid molecules combining a quinazolinone core with other pharmacophores have shown significant Top1 inhibitory activity. For instance, a series of C3-quinazolinone linked β-carboline conjugates were synthesized and evaluated as DNA intercalative Topo I inhibitors. jscimedcentral.com Several of these compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.19 ± 0.33 to 5.37 ± 0.28 µM, and were shown to significantly inhibit the activity of Topo I in DNA relaxation assays. jscimedcentral.com

Another study on quinolinyl phosphine (B1218219) oxides and phosphine sulfides also reported excellent activity as Topoisomerase I inhibitors, with some derivatives showing IC50 values as low as 0.03 ± 0.04 µM against lung cancer cell lines. ijmpr.in Although not benzyl-quinazolin-4-yl-amines, these findings underscore the potential of the broader quinoline (B57606) and quinazolinone structures in designing potent Top1 inhibitors. ijmpr.inaurak.ac.ae

| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Reference |

| C3-Quinazolinone linked β-carboline conjugates | Compounds 10a, 10e, 10u | Topoisomerase I (and cytotoxic activity) | 1.19 - 5.37 | jscimedcentral.com |

| Quinolinyl phosphine sulfide | Not specified | Topoisomerase I (and cytotoxic activity) | 0.03 ± 0.04 | ijmpr.in |

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. While specific research on "this compound" derivatives as CDK4 inhibitors is not widely available, studies on related quinazolinone structures have shown significant potential.

A series of novel quinazolinone derivatives featuring acetamide (B32628) linkers were synthesized and evaluated for their anti-breast cancer activity. researchgate.netnih.gov The most potent compound in this series, a 1,3-benzodioxole (B145889) derivative (compound 5d), demonstrated good inhibitory activity against CDK4/6. researchgate.netnih.gov This compound was found to arrest the cell cycle in the G1-phase and induce apoptosis in breast cancer cells. researchgate.netnih.gov

Other research has identified highly potent piperazine quinazoline-based derivatives as CDK4 inhibitors, with one compound exhibiting an IC50 value of 0.007 μM. mdpi.com Another study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives reported selective inhibition of CDK4/cyclinD3 with an IC50 of 0.01 μM. nih.gov These findings highlight the versatility of the quinazoline scaffold in developing potent and selective CDK4 inhibitors. nih.govacs.org

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Quinazolinone with acetamide linker | Compound 5d (1,3-benzodioxole derivative) | CDK4/6 | Good inhibitory activity | researchgate.netnih.gov |

| Piperazine quinazoline-based derivative | Compound 59 | CDK4 | 0.007 | mdpi.com |

| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | Compound 6a | CDK4/cyclinD3 | 0.01 | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Quinazolinone derivatives have been investigated as potential DPP-4 inhibitors.

A series of quinazolinone-pyrimidine hybrids were designed and synthesized, with compound 9e emerging as the most potent agent, exhibiting an IC50 value of 34.3 ± 3.3 μM. rsc.orgresearchgate.net A kinetic study revealed that this compound acts as a competitive inhibitor of DPP-4. rsc.orgresearchgate.net In another study, methylquinazolin-pyrimidine derivatives were developed, and two compounds, 26a and 26b , showed excellent DPP-4 inhibitory activity with IC50 values of 0.31 nM and 0.35 nM, respectively, which was more potent than the reference drug linagliptin. researchgate.net

Additionally, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good DPP-4 inhibitory activity, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.com These studies demonstrate that the quinazolinone scaffold is a promising starting point for the development of novel DPP-4 inhibitors. mdpi.com

| Compound Class | Specific Derivative | Enzyme | IC50 | Reference |

| Quinazolinone-pyrimidine hybrid | Compound 9e | DPP-4 | 34.3 ± 3.3 μM | rsc.orgresearchgate.net |

| Methylquinazolin-pyrimidine | Compound 26a | DPP-4 | 0.31 nM | researchgate.net |

| Methylquinazolin-pyrimidine | Compound 26b | DPP-4 | 0.35 nM | researchgate.net |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | Compound 5d (morpholino-methyl substituted) | DPP-4 | 1.4621 µM | brieflands.com |

Deoxyribonucleic Acid (DNA) Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial drugs. The inhibition of this enzyme leads to the disruption of DNA replication and ultimately bacterial cell death.

Novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and evaluated as antimicrobial agents targeting DNA gyrase. mdpi.com The most potent compounds against E. coli DNA gyrase were identified as 4a, 5a, 5c, and 5d , with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com Molecular docking studies supported these findings, showing a strong binding affinity of these compounds within the active site of the enzyme. mdpi.com

Another study highlighted a quinazolinone derivative (I) that significantly inhibits the activity of S. aureus DNA gyrase with an IC50 value of 0.25 µM. rsc.org These results indicate that the quinazolinone scaffold is a valuable template for the design of new DNA gyrase inhibitors with potent antibacterial activity. researchgate.netnih.gov

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Hydrazone-bearing quinazolin-4(3H)-one | Compound 4a | E. coli DNA gyrase | 3.19 | mdpi.com |

| Formyl-pyrazole bearing quinazolin-4(3H)-one | Compound 5a | E. coli DNA gyrase | 3.65 | mdpi.com |

| Formyl-pyrazole bearing quinazolin-4(3H)-one | Compound 5c | E. coli DNA gyrase | 4.17 | mdpi.com |

| Formyl-pyrazole bearing quinazolin-4(3H)-one | Compound 5d | E. coli DNA gyrase | 3.82 | mdpi.com |

| Quinazolinone derivative | Compound I | S. aureus DNA gyrase | 0.25 | rsc.org |

Cellular and Molecular Pathway Modulation

The engagement of this compound derivatives with cellular machinery triggers a cascade of events that can alter cell fate and function. These compounds have been shown to influence fundamental processes ranging from cell division and survival to intercellular signaling.

A key mechanism through which this compound derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, thereby halting the division of rapidly proliferating cells, such as those found in tumors.

Research has demonstrated that these compounds can block the cell cycle at different phases. For instance, the derivative 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one was found to significantly arrest human colon cancer cells (SW620) at the G2/M phase. researchgate.netnih.gov Similarly, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, also induced cell cycle arrest at the G2/M phase in HCC827 lung cancer cells. semanticscholar.orgmdpi.com Another analogue, compound 28 , was shown to cause cell cycle arrest in the G2/M phase in A549 cells. ekb.eg

In contrast, other derivatives promote arrest at an earlier stage of the cell cycle. A notable example is compound 45 , a quinazolin-4(3H)-one derivative featuring a benzyl group at the N3 position, which was observed to induce G1 phase arrest in A549 lung cancer cells. acs.org This arrest was associated with changes in the expression of proteins that regulate the G1 phase. acs.org These findings indicate that specific structural modifications to the this compound scaffold can determine the specific cell cycle checkpoint that is targeted.

Table 1: Cell Cycle Arrest Induced by this compound Analogues

| Compound | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one | SW620 (Colon Cancer) | G2/M | researchgate.netnih.gov |

| Compound 45 | A549 (Lung Cancer) | G1 | acs.org |

| Compound 13k | HCC827 (Lung Cancer) | G2/M | semanticscholar.orgmdpi.com |

| Compound 28 | A549 (Lung Cancer) | G2/M | ekb.eg |

Beyond halting cell proliferation, many this compound derivatives are capable of inducing apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells.

The compound 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one has been shown to significantly induce early apoptosis in SW620 colon cancer cells. researchgate.netnih.gov Similarly, compound 45 was found to promote apoptosis in A549 lung cancer cells by disrupting the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. acs.org The derivative 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine (FQ393) was also identified as a potent inducer of apoptosis in a variety of cancer cell lines. acs.org Its mechanism is linked to the inhibition of the p97/VCP protein, which is involved in various cellular activities, including protein degradation pathways that are crucial for cancer cell survival. acs.org

Further studies have revealed that the apoptotic mechanism can involve the modulation of key regulatory proteins. For example, some quinazolinone derivatives trigger apoptosis through the upregulation of cleaved PARP-1 and caspase-3, which are executioner proteins in the apoptotic cascade. mdpi.com Others activate Cdk1, which in turn regulates Bcl-2-mediated mitotic arrest and apoptosis. mdpi.com The synthesis of isatins conjugated with quinazoline hydrazines has also yielded compounds, such as 1-Benzyl-3-(2-(2-(4-chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-one , that are designed as apoptosis-inducing agents. nih.gov

The spread of cancer cells from the primary tumor to distant sites, a process involving migration and invasion, is a major cause of mortality. Certain quinazolinone derivatives have shown potential in inhibiting these processes. The compound MJ-56 (6-pyrrolidinyl-2-(3-bromostyryl)quinazolin-4-one) was found to inhibit the migration and invasion of HT29 human colorectal cancer cells. researchgate.net This effect was linked to the reduced expression of several matrix metalloproteinases (MMPs), such as MMP-2, -7, and -9, which are enzymes that degrade the extracellular matrix, a crucial step for cell invasion. researchgate.net

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a wide range of chemotherapeutic drugs. This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump drugs out of the cell. nih.govresearchgate.net

Several quinazolinamine derivatives have been specifically designed and synthesized to inhibit these transporters. A study identified compound 22 , a cyclopropyl-containing quinazolinamine, as a potent dual inhibitor of both BCRP and P-gp. nih.govresearchgate.net Mechanistic experiments revealed that compound 22 alters the cellular localization of BCRP and P-gp, thereby inhibiting their drug efflux function. nih.govresearchgate.net Another derivative, the azide-containing compound 33 , showed significant inhibitory activity specifically against BCRP. nih.govresearchgate.net Both compounds 22 and 33 were found to be competitive substrates of the BCRP transporter, stimulating its ATP hydrolysis and increasing the intracellular accumulation of other anticancer drugs. nih.govresearchgate.net These findings highlight the potential of this compound analogues to be used as chemosensitizers to overcome MDR in cancer.

Table 2: Inhibition of Drug Efflux Transporters by Quinazolinamine Derivatives

| Compound | Target Transporter(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 22 | BCRP and P-gp (Dual Inhibitor) | Changes localization of transporters; competitive substrate. | nih.govresearchgate.net |

| Compound 33 | BCRP | Competitive substrate; greater inhibition after UV activation. | nih.govresearchgate.net |

Beyond cancer, derivatives of the quinazoline scaffold have been investigated for their ability to combat bacterial pathogenicity. Many bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. nih.govmdpi.com

Quinazolinone derivatives have been developed as modulators of the Pseudomonas quinolone signal (PQS) pathway, a key component of its QS network. nih.gov These compounds are designed to target the PqsR receptor, which regulates the production of virulence factors like pyocyanin (B1662382) and the formation of biofilms. nih.govnottingham.ac.uk For instance, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile is a novel QS inhibitor that disrupts communication via the Pqs system, leading to a reduction in pyocyanin production. nih.gov By acting as antagonists or inverse agonists of PqsR, these quinazolinone-based compounds can reduce biofilm formation and the production of virulence factors, representing a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. nih.gov

The cytoskeleton, particularly the microtubule network, is a well-established target for anticancer drugs. Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Several quinazoline derivatives have been identified as potent inhibitors of microtubule function. nih.gov

These agents can interfere with microtubule dynamics by causing their depolymerization. nih.gov Studies have shown that certain quinazoline compounds bind to the colchicine (B1669291) site on β-tubulin, preventing its polymerization into microtubules. nih.govaurak.ac.ae For example, 2-substituted quinazoline derivatives have demonstrated potent activity in microtubule depolymerization assays. nih.gov Mechanistic studies of compound 105 , a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, revealed that it significantly inhibited microtubule protein polymerization, disrupted the cellular microtubule network, and induced G2/M cell cycle arrest, which is consistent with the effects of microtubule-targeting agents. mdpi.com

Table 3: Effects of Quinazoline Derivatives on Microtubule Dynamics

| Compound Class/Example | Mechanism of Action | Reference |

|---|---|---|

| 2-Substituted Quinazolines (e.g., Series I and III) | Cause microtubule depolymerization; bind to colchicine site. | nih.gov |

| Compound 105 (2-substituted 2,3-dihydroquinazolin-4(1H)-one) | Inhibits microtubule protein polymerization; disrupts microtubule structure. | mdpi.com |

| 4-(N-cycloamino)phenylquinazolines | Inhibit tubulin polymerization. | aurak.ac.ae |

Anti-inflammatory Signal Transduction Modulation

Derivatives of this compound have emerged as significant modulators of signal transduction pathways central to the inflammatory response. Research has demonstrated their ability to interfere with key signaling cascades, thereby suppressing the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in the transcription of genes encoding cytokines, chemokines, and other inflammatory molecules. tsijournals.comresearchgate.netresearchgate.net

The NF-κB signaling pathway is a cornerstone of inflammatory processes, and its hyperactivation is linked to numerous inflammatory diseases. encyclopedia.pub Certain quinazoline derivatives have been developed as potent inhibitors of this pathway. encyclopedia.pubnih.gov For instance, the quinazoline derivative EVP4593 (also known as QNZ) was specifically synthesized as a modulator of the NF-κB signal transduction pathway, blocking its activation at nanomolar concentrations. encyclopedia.pubresearchgate.net

Further investigations into alkylthiourea quinazoline derivatives revealed compounds that selectively inhibit NF-κB activation in macrophage-like cells with low cytotoxicity. nih.gov One notable compound, identified as compound 19 in the study, effectively blocks the translocation of the NF-κB p65 dimer to the nucleus. nih.gov Interestingly, this action occurs without affecting the degradation of its inhibitory protein, IκB. The mechanism was further elucidated to involve the suppression of p65 phosphorylation at the Ser468 residue, but not at Ser536, suggesting a specific mode of interference within the NF-κB activation cascade. nih.gov This targeted inhibition leads to a significant reduction in the production of key pro-inflammatory cytokines.

| Compound | Target Pathway | Mechanism of Action | Observed Effect | IC₅₀ Values | Source |

| Compound 19 | NF-κB | Inhibits nuclear translocation of p65; Suppresses phosphorylation of p65 at Ser468. | Strong inhibition of IL-6 and TNFα production in THP-1 cells. | IL-6: 0.84 µM; TNFα: 4.0 µM | nih.gov |

| EVP4593 (QNZ) | NF-κB | Blocks NF-κB signaling. | Antagonist of the NF-κB signaling pathway. | 11 nM | encyclopedia.pubresearchgate.net |

The MAPK signaling pathways, including p38, JNK, and ERK, are also pivotal in regulating the inflammatory response, often leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). tsijournals.comnih.gov Several quinazolin-4(3H)-one derivatives have been identified as inhibitors of these pathways. researchgate.net Compound MR2938 was found to suppress neuroinflammation by blocking both the MAPK/JNK and NF-κB signaling pathways. researchgate.net This dual inhibition resulted in decreased mRNA levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. researchgate.net

Similarly, a study on rutaecarpine (B1680285) derivatives featuring a quinazolinone core identified compound 5Ci as a potent anti-inflammatory agent. nih.gov This compound was shown to inhibit the lipopolysaccharide (LPS)-induced activation and phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophage cells. nih.gov The inhibition of the MAPK cascade by 5Ci subsequently prevented the activation and nuclear translocation of NF-κB, demonstrating the crosstalk between these two major inflammatory pathways. nih.gov

Other signaling pathways are also targeted by quinazoline derivatives. A novel derivative, SH-340 , was found to counteract the effects of Th2 cytokines IL-4 and IL-13, which are involved in allergic inflammation. mdpi.com SH-340 achieves this by significantly inhibiting the IL-4/IL-13-induced phosphorylation of STAT6, a key transcription factor in the JAK-STAT signaling pathway. mdpi.com Some derivatives, such as N-benzyl-2-phenylquinazolin-4-amine, have also been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-II isoform, which is crucial for the synthesis of prostaglandins (B1171923) during inflammation. evitachem.com

| Compound | Target Pathway | Mechanism of Action | Observed Effect | Source |

| MR2938 | MAPK/JNK, NF-κB | Blocks both signaling pathways. | Decreased mRNA levels of IL-1β, TNF-α, and IL-6. | researchgate.net |

| Compound 5Ci | MAPK (ERK, JNK, p38), NF-κB | Inhibits LPS-induced phosphorylation of MAPKs and subsequent NF-κB activation. | Alleviated inflammation-induced oxidative damage. | nih.gov |

| SH-340 | JAK-STAT | Inhibits IL-4/IL-13-induced STAT6 phosphorylation. | Restores expression of KRT1, KRT10, and FLG in keratinocytes. | mdpi.com |

| N-benzyl-2-phenylquinazolin-4-amine | Cyclooxygenase (COX) | Selective inhibition of COX-II over COX-I. | Decrease in prostaglandin (B15479496) synthesis. | evitachem.com |

The collective findings underscore the versatility of this compound derivatives in modulating a range of anti-inflammatory signal transduction pathways. Their ability to specifically target key nodes like NF-κB, MAPKs, and STAT6 makes them a subject of significant interest in the development of novel anti-inflammatory therapeutics.

Preclinical Pharmacological Evaluation of Benzyl Quinazolin 4 Yl Amine Compounds

In Vitro Biological Activity Assessments

In vitro studies are fundamental in early-stage drug discovery, providing insights into the biological effects of novel chemical entities at a cellular and molecular level. For benzyl-quinazolin-4-yl-amine and its related structures, these assessments have been crucial in identifying their therapeutic potential.

Derivatives of the quinazoline (B50416) scaffold have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. These studies are critical for identifying potential anticancer agents.

A series of N-arylbenzo[h]quinazoline-2-amines were tested against a panel of eight cancer cell lines. nih.gov Notably, compound 4a demonstrated low micromolar toxicities against HuH-7, Caco-2, MDA-MB-468, and HCT-116 cells. nih.gov Another compound, 4i , was active on Caco-2, MDA-MB-468, HCT-116, and MCF7 cell lines. nih.gov Interestingly, some compounds showed high selectivity; for example, 4f and 4h were primarily toxic to Caco-2 cells, while 4d was active only against HCT-116 cells. nih.gov Importantly, none of the tested molecules exhibited effects on normal human fibroblasts at the highest concentration tested. nih.gov

In another study, newly synthesized quinazoline derivatives were evaluated against HeLa and MDA-MB231 cancer cell lines. researchgate.net Compounds 21-23 were found to be more potent than the standard drug gefitinib, with IC50 values ranging from 1.85 to 2.81 μM. researchgate.net

Furthermore, a series of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives were tested for cytotoxicity on the MCF-7 breast cancer cell line. researchgate.net Among these, compound E6 showed a significant 70.74% inhibition of cell growth. researchgate.net

Quinazolin-4(3H)-one derivatives have also demonstrated potent cytotoxicity towards MCF7 and A2780 cell lines. nih.gov The cytotoxicity of many of these compounds was found to be 2- to 30-fold more than the positive control, lapatinib, against MCF7 cells, and 4- to 87-fold more potent than lapatinib against A2780 cells. nih.gov

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | nih.gov |

| 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | nih.gov |

| 4f | Caco-2 | 4.3 | nih.gov |

| 4h | Caco-2 | 4.6 | nih.gov |

| 4d | HCT-116 | 5 | nih.gov |

| 21-23 | HeLa, MDA-MB231 | 1.85 - 2.81 | researchgate.net |

| E6 | MCF-7 | 70.74% inhibition | researchgate.net |

| 3j | MCF7 | 0.20 ± 0.02 | nih.gov |

| 3g | A2780 | 0.14 ± 0.03 | nih.gov |

The quinazoline framework is a key pharmacophore for developing antimicrobial agents. nih.gov These compounds are known to possess antibacterial activities, particularly against Gram-positive strains, and also exhibit antifungal properties. nih.gov

One study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs and their in vitro antimicrobial evaluation. nih.gov The compound 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad-spectrum antimicrobial activity. nih.gov Another derivative, 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid , also demonstrated a broad spectrum of activity against tested Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

A series of arylidene-based quinazolin-4(3H)-one motifs were screened for their antimicrobial properties. frontiersin.org The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) emerged as the most active antibacterial agent, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. frontiersin.org

Furthermore, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were evaluated. mdpi.com The majority of these compounds showed potent antimicrobial activity against a panel of bacteria (including B. subtilis, S. aureus, S. typhimurium, E. coli) and fungi (C. tropicals, C. albicans, M. phaseolina, A. niger). mdpi.com Compound 5a was the most potent, with MIC values ranging from 1 to 16 μg/mL. mdpi.com

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid | Broad-spectrum antimicrobial | Not specified | nih.gov |

| 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid | Broad-spectrum antibacterial and antifungal | Not specified | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Antibacterial | 1.95 | frontiersin.org |

| 5a | Antibacterial and antifungal | 1 - 16 | mdpi.com |

Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. Quinazoline derivatives have been investigated for their potential to inhibit Mycobacterium tuberculosis (Mtb).

A screening of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of Mtb. nih.govbiorxiv.org The compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) showed high potency with a MIC90 value of 0.63-1.25 μM. nih.gov This study highlighted the importance of the benzyloxy aniline and the 6,7-dimethoxy quinoline (B57606) ring for anti-Mtb activity. nih.gov The well-known kinase inhibitor lapatinib, which features a 4-benzyloxy aniline substituent, also demonstrated activity against Mtb. nih.gov

Another study synthesized a series of 2,3-disubstituted quinazolinone derivatives and tested their antitubercular activity. dovepress.com Compounds 5a–e and 8a–c showed significant activity, with MIC values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis. dovepress.com The presence of thioamido or guanidino groups at the 3-position was found to greatly increase the antitubercular activity, as seen with compounds 5b and 8c which had an MIC of 6.25 μg/mL. dovepress.com

| Compound | Activity (MIC) | Reference |

|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | 0.63-1.25 μM (MIC90) | nih.gov |

| 5b | 6.25 µg/mL | dovepress.com |

| 8c | 6.25 µg/mL | dovepress.com |

| 5a-e, 8a-c | 6.25 - 100 µg/mL | dovepress.com |